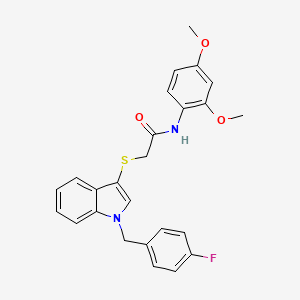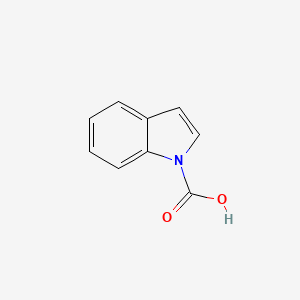![molecular formula C19H21N5O3S B2360386 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1797284-71-9](/img/structure/B2360386.png)
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide” is a complex organic molecule. It contains a benzothiazole ring, a piperidine ring, and an isoxazole ring .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
The thiazole ring in this compound contributes to its antioxidant activity. Thiazoles have been investigated for their ability to scavenge free radicals and protect cells from oxidative stress. Researchers have explored the potential of derivatives like our compound to combat oxidative damage, which is implicated in aging, neurodegenerative diseases, and cancer .
Antimicrobial and Antifungal Activity
Thiazole derivatives exhibit promising antimicrobial and antifungal properties. Our compound may inhibit the growth of bacteria and fungi, making it relevant for drug development in infectious disease treatment. Researchers have studied its effectiveness against various pathogens, including bacteria and yeasts .
Antiviral Potential
Thiazole-based compounds have also been investigated for their antiviral activity. While specific studies on our compound are limited, its structural features suggest potential antiviral effects. Researchers continue to explore thiazoles as candidates for combating viral infections .
Neuroprotective Effects
The presence of the thiazole ring hints at possible neuroprotective properties. Thiazoles may modulate neurotransmitter systems, protect neurons from damage, and enhance cognitive function. Although more research is needed, our compound could contribute to neuroprotection .
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promise as antitumor agents. Our compound’s unique structure may interfere with cancer cell growth and induce apoptosis (programmed cell death). Researchers have investigated thiazoles for their cytotoxic effects against various cancer cell lines .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Thiazoles, including our compound, have been studied for their anti-inflammatory effects. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as arthritis, cardiovascular diseases, and autoimmune disorders .
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its potential therapeutic applications, particularly given the anti-inflammatory activity observed in similar compounds . Further studies could also explore its physical and chemical properties in more detail.
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-10-16(23-27-12)22-18(26)17(25)20-11-13-6-8-24(9-7-13)19-21-14-4-2-3-5-15(14)28-19/h2-5,10,13H,6-9,11H2,1H3,(H,20,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRGTHPBRYXWRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Chlorophenyl)-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2360306.png)


![3-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B2360310.png)
![6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2360311.png)

![1-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)


![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)

![2,5-Dichloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2360325.png)